molecular formula C12H16N2O2 B8061221 ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone

Cat. No.: B8061221
M. Wt: 220.27 g/mol
InChI Key: YRXYAPGARVKIAY-AOOOYVTPSA-N
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Description

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a hexahydropyrrolo[3,4-c]pyrrol core and a 2-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexahydropyrrolo[3,4-c]pyrrol core: This can be achieved through a series of cyclization reactions involving suitable amine and aldehyde precursors under acidic or basic conditions.

    Attachment of the 2-methylfuran moiety: This step often involves a coupling reaction, such as a Friedel-Crafts acylation, where the furan ring is introduced to the core structure using an appropriate acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: Utilizing continuous flow reactors to ensure efficient and consistent formation of the hexahydropyrrolo[3,4-c]pyrrol core.

    Automated coupling processes: Employing robotic systems to handle the precise addition of the 2-methylfuran moiety, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone: can be compared with similar compounds such as:

    Hexahydropyrrolo[3,4-c]pyrrol derivatives: These compounds share the core structure but differ in the attached functional groups, affecting their chemical and biological properties.

    Furan derivatives: Compounds with a furan ring exhibit different reactivity and applications based on the substituents attached to the ring.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

IUPAC Name

[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-11(2-3-16-8)12(15)14-6-9-4-13-5-10(9)7-14/h2-3,9-10,13H,4-7H2,1H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXYAPGARVKIAY-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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